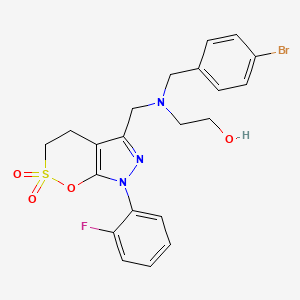
D-Arabinitol-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabitol-13C is a labeled form of D-arabitol, a naturally occurring sugar alcohol The “13C” denotes the presence of the carbon-13 isotope, which is used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy D-Arabitol itself is a pentitol, meaning it contains five carbon atoms, and is found in various microorganisms, fungi, and plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Arabitol-13C can be synthesized through the reduction of D-arabinose-13C, which is labeled with the carbon-13 isotope. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of D-arabitol-13C.
Industrial Production Methods: Industrial production of D-arabitol, including its labeled form, often involves microbial fermentation. Yeasts such as Candida parapsilosis and Zygosaccharomyces rouxii are commonly used for the biotransformation of glucose to D-arabitol. The fermentation process is optimized by adjusting parameters such as temperature, pH, and nutrient composition to maximize yield. For D-arabitol-13C, the fermentation medium would include a carbon-13 labeled substrate to ensure the incorporation of the isotope into the final product .
Types of Reactions:
Oxidation: D-Arabitol-13C can undergo oxidation to form D-xylulose-13C. This reaction is typically catalyzed by enzymes such as arabitol dehydrogenase.
Reduction: The compound can be reduced back to D-arabinose-13C using appropriate reducing agents.
Substitution: D-Arabitol-13C can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using arabitol dehydrogenase or chemical oxidation using agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: D-xylulose-13C
Reduction: D-arabinose-13C
Substitution: Esterified or etherified derivatives of D-arabitol-13C
Wissenschaftliche Forschungsanwendungen
D-Arabitol-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in metabolic studies. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic pathway analysis to trace the conversion of sugars and sugar alcohols in various organisms.
Medicine: Investigated for its potential role in diagnosing and monitoring metabolic disorders.
Industry: Utilized in the production of low-calorie sweeteners and as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of D-arabitol-13C involves its participation in metabolic pathways where it is converted to other intermediates. In microorganisms, D-arabitol is typically converted to D-xylulose by the enzyme arabitol dehydrogenase. This conversion is part of the pentose phosphate pathway, which is crucial for the production of nucleotides and amino acids. The labeled carbon-13 isotope allows researchers to trace these metabolic processes and understand the flow of carbon atoms through different pathways .
Vergleich Mit ähnlichen Verbindungen
D-xylitol: Another pentitol with similar properties but differs in its metabolic pathway.
D-sorbitol: A hexitol that is structurally similar but contains six carbon atoms.
D-mannitol: Another hexitol with applications in medicine and food industry.
Uniqueness: D-Arabitol-13C is unique due to its labeled carbon-13 isotope, which makes it particularly valuable in research applications. Its ability to participate in various metabolic pathways and its role as a precursor for other compounds further highlight its importance in scientific studies .
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2R,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+ |
InChI-Schlüssel |
HEBKCHPVOIAQTA-NZSDKZLBSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


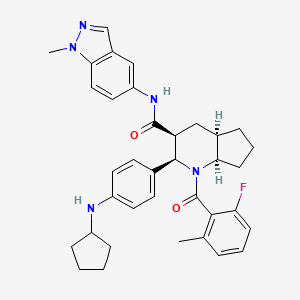
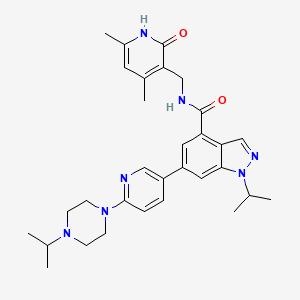
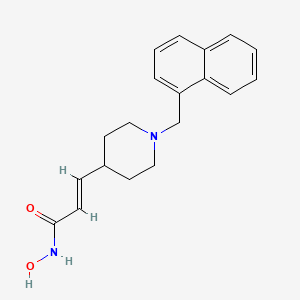


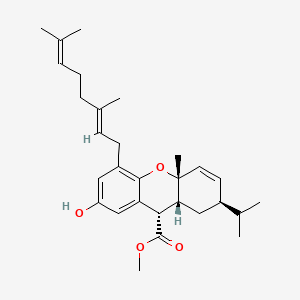
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)
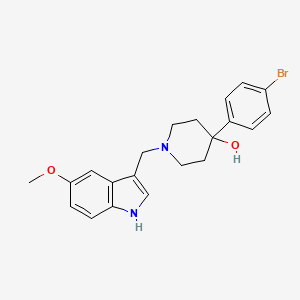
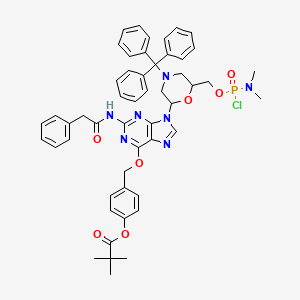
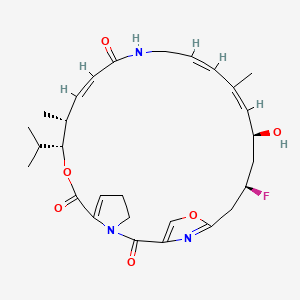
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
